N,N-dipropylcyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N-dipropylcyclopropanamine |
InChI |
InChI=1S/C9H19N/c1-3-7-10(8-4-2)9-5-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
UBLWTRIZPHFAKK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC1 |
Canonical SMILES |
CCCN(CCC)C1CC1 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Pathways of N,n Dipropylcyclopropanamine Systems
Ring-Opening Reactions of Cyclopropanamines
The high ring strain of the cyclopropane (B1198618) core makes it susceptible to cleavage under various conditions, leading to the formation of linear, functionalized amine derivatives. The presence of the N,N-dipropylamino group plays a crucial role in directing the mode of ring-opening.
Cyclopropanes bearing an electron-donating group, such as an amine, and an electron-accepting group are known as donor-acceptor (D-A) cyclopropanes. scispace.com These systems are highly activated towards nucleophilic attack due to the polarized carbon-carbon bond. researchgate.net The ring-opening is often catalyzed by a Brønsted or Lewis acid, which activates the acceptor group and further polarizes the ring. scispace.comscispace.com The reaction typically proceeds through an SN2-like mechanism where the nucleophile attacks one of the carbons adjacent to the donor group, leading to the cleavage of the distal C-C bond. scispace.comnih.gov
In systems analogous to N,N-dipropylcyclopropanamine, where a strong electron-accepting group might be absent, activation is still required. Brønsted acids can protonate the nitrogen atom, but this reduces its donating ability. Alternatively, catalysis can activate a substituent on the ring. For instance, studies on cyclopropane hemimalonates, which have both a carboalkoxy and a carbohydroxy group, show that an internal hydrogen bond can activate the ring for nucleophilic attack without the need for an external Lewis acid catalyst. semanticscholar.org A range of nucleophiles, including indoles, arenes, alcohols, and azides, can participate in these reactions. scispace.com
| Catalyst Type | Nucleophile | General Product | Mechanism |
| Brønsted Acid (e.g., TfOH) | Arenes, Indoles, Alcohols, Azides | 1,3-Difunctionalized products | SN2-like displacement scispace.com |
| Lewis Acid (e.g., Rare-earth triflates) | Amines, Thiols, Naphthols | γ-Substituted amino acids/esters | LUMO-lowering activation scispace.com |
| Internal H-bond | Indoles | Adducts with intact acid group | Internal Brønsted acid activation semanticscholar.org |
This table summarizes common conditions for nucleophilic ring-opening of donor-acceptor cyclopropane systems.
Electrophilic attack on the cyclopropane ring is a key reaction pathway, particularly when the amino group is protonated. In an acidic medium, the ammonium (B1175870) group acts as a strong σ-acceptor. This electronic effect weakens the distal C2-C3 bond of the cyclopropane ring. nih.gov Theoretical studies suggest that σ-acceptor groups interact with the cyclopropane 1e” orbital, leading to a lengthening and weakening of the bond furthest from the substituent. nih.gov
For example, the electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride in the presence of a superacid proceeds exclusively via cleavage of the distal C2-C3 bond. nih.gov This process is initiated by protonation of the cyclopropane ring itself, which can lead to isomeric dications. The reaction course is dictated by the transition state energies, favoring the formation of a 1,3-dication that subsequently reacts with an electrophile. nih.gov This reactivity contrasts with cyclopropanes bearing π-acceptor groups (like amides), which tend to weaken the vicinal (adjacent) C1-C2 bonds and lead to their cleavage. nih.gov
Oxidative methods provide a powerful means to open the cyclopropane ring, often involving radical intermediates or the formation of highly reactive species. nih.govnih.gov These strategies can lead to a diverse array of functionalized products that are not readily accessible through other pathways.
Under superacid conditions, the protonation of a cyclopropanamine can lead to the formation of dicationic intermediates. nih.gov For instance, protonation of the cyclopropane ring in an ammonium-substituted cyclopropane can generate a 1,3-dication. nih.gov This species behaves as a 1,3-dielectrophile, capable of reacting with nucleophiles at two distinct positions. The formation of this intermediate is a result of the cleavage of the distal bond, driven by the σ-withdrawing nature of the ammonium group and charge-charge repulsion in the transition state. nih.gov
A relevant transformation for cyclopropanamine derivatives is the oxidative ring-opening of cyclopropylamides, which are structurally related. An oxidative ring-opening strategy using organic photoredox catalysis can convert cyclopropylamides into fluorinated imines. nih.gov In this process, the fluorine atom is installed at the γ-position relative to the amide nitrogen. The resulting imines are often isolated as their more stable hemiaminal forms. nih.gov This reaction provides access to valuable fluorinated amine building blocks. nih.gov
| Substrate | Conditions | Product | Key Feature |
| Cyclopropylamide | Photoredox catalyst (e.g., Benzophenone), Fluoride source, Light (UVA or Blue) | γ-Fluorinated imine (as hemiaminal) | Selective C-F bond formation at the γ-position nih.gov |
This table illustrates the oxidative fluorination of cyclopropylamides.
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage via radical pathways. nih.govnih.gov These reactions are typically initiated by the addition of a radical species to the cyclopropane system, or by the formation of a radical centered on a substituent attached to the ring.
In the case of cyclopropanamine systems, a radical could be generated on the nitrogen or an adjacent carbon. However, more common examples involve other cyclopropane derivatives like methylenecyclopropanes or cyclopropanols. nih.govbeilstein-journals.org For instance, a radical can add to a double bond adjacent to the ring, forming a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to generate a more stable, linear alkyl radical. nih.gov This subsequent radical can then participate in intramolecular cyclizations or intermolecular reactions. beilstein-journals.org Various radical species, including those containing carbon, halogen, or sulfur, can be used to initiate these processes under mild conditions. beilstein-journals.org
Enzyme-Catalyzed Ring-Opening Mechanisms (e.g., 1-Aminocyclopropane-1-carboxylate Deaminase analogy)
While specific studies on the enzyme-catalyzed ring-opening of this compound are not extensively documented, the mechanism of 1-aminocyclopropane-1-carboxylate (ACC) deaminase (ACCD) provides a valuable analogy for a potential biocatalytic pathway. nih.govnih.gov ACCD, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the cleavage of the cyclopropane ring in ACC to produce α-ketobutyrate and ammonia. nih.govsemanticscholar.org
The proposed mechanism for ACCD involves the formation of an external aldimine between the amino group of ACC and the PLP cofactor. nih.gov This is followed by a nucleophilic attack on one of the methylene (B1212753) carbons of the cyclopropane ring by an active site residue, such as tyrosine. nih.govsemanticscholar.org This attack induces the cleavage of a C-C bond in the strained three-membered ring. nih.gov Subsequent electronic rearrangement and hydrolysis release the ring-opened product. nih.gov
By analogy, a hypothetical enzyme acting on this compound could proceed through a similar ring-opening strategy. The enzyme's active site would first need to bind the substrate. Activation of the cyclopropane ring, possibly through protonation or interaction with a Lewis acidic metal cofactor, would render it more susceptible to nucleophilic attack. A nucleophilic residue within the enzyme, such as the hydroxyl group of tyrosine or the thiol group of cysteine, could then attack a carbon atom of the cyclopropane ring, leading to its opening. The resulting intermediate would then undergo further transformation and be released from the enzyme.
It is important to note that the presence of two propyl groups on the nitrogen atom in this compound introduces steric bulk that could influence its ability to fit into an enzyme's active site compared to the less sterically hindered primary amine of ACC.
Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophilic center, susceptible to a variety of reactions.
The secondary amine functionality of this compound can be readily derivatized through N-protection and N-alkylation reactions.
N-Protection: In multi-step syntheses, it is often necessary to protect the amine group to prevent unwanted side reactions. Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group. The introduction of these groups temporarily masks the nucleophilicity of the nitrogen atom.
| Protecting Group | Reagent | General Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Base (e.g., triethylamine, DMAP), aprotic solvent (e.g., CH₂Cl₂, THF) |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, CH₃CN) |
Alkylation: The nitrogen atom can be further alkylated to form a quaternary ammonium salt. This reaction typically involves treatment with an alkyl halide. The resulting quaternary salt carries a positive charge on the nitrogen atom and is a good leaving group in certain reactions.
The reaction of this compound with oxidizing agents such as sodium hypochlorite (B82951) (NaOCl) is expected to initially form an N-chloroamine derivative, N-chloro-N,N-dipropylcyclopropanamine. The stability and subsequent reactivity of this intermediate would be influenced by the reaction conditions.
Under neutral or slightly alkaline conditions, the N-chloroamine may be relatively stable. However, under acidic conditions or upon heating, it could undergo further reactions. The specific products would depend on the reaction pathway, which could involve radical or ionic intermediates. The oxidation of amines with hypochlorite can be complex, and in some cases, can lead to cleavage of the N-alkyl groups. surrey.ac.uk It is important to control the reaction conditions, such as pH and temperature, to achieve a desired outcome. nih.gov The reaction of secondary amines with hypochlorite can also lead to the formation of chloramine (B81541) vapor, which is a toxic byproduct. quora.com
| Oxidizing Agent | Potential Intermediate | Possible Final Products |
| Sodium Hypochlorite (NaOCl) | N-Chloro-N,N-dipropylcyclopropanamine | Stable N-chloroamine, products of N-dealkylation, or ring-opened products |
Cyclopropane Ring Expansion Reactions
The inherent strain energy of the cyclopropane ring makes it susceptible to ring-opening and rearrangement reactions, which can lead to the formation of larger, more stable ring systems.
One notable pathway for the expansion of a cyclopropane ring is the rhodium-catalyzed carbonylative ring expansion of aminocyclopropanes. acs.orgacs.org In this type of reaction, a rhodium(I) catalyst oxidatively adds to a C-C bond of the cyclopropane ring. acs.org In the presence of carbon monoxide, a carbonyl group is inserted into the resulting metallacycle, which then undergoes reductive elimination to afford a larger ring, typically a cyclobutanone (B123998) derivative. acs.org For this reaction to be efficient with this compound, prior derivatization of the nitrogen atom with a directing group may be necessary to control the regioselectivity of the C-C bond activation. acs.org
Another potential, though less direct, ring expansion pathway could involve the thermal or photochemical rearrangement of a suitably functionalized this compound derivative. For instance, the introduction of a vinyl group adjacent to the cyclopropane ring could set the stage for a vinylcyclopropane (B126155) rearrangement, a well-established method for the synthesis of five-membered rings. researchgate.net This would, however, require a synthetic modification of the initial this compound structure.
Mechanistic Investigations of Reactions Involving N,n Dipropylcyclopropanamine
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is a cornerstone of mechanistic chemistry, providing snapshots of the species that exist between reactants and products. In reactions involving cyclopropylamines like N,N-dipropylcyclopropanamine, a key and extensively studied intermediate is the aminium radical cation. This species is typically formed through a single-electron transfer (SET) from the nitrogen atom.
ESR (Electron Spin Resonance) studies on the parent cyclopropylamine (B47189) have provided foundational insights into the fate of these radical cations. osti.govacs.orgacs.org Upon formation, the cyclopropylamine radical cation can undergo a rapid ring-opening to form a more stable carbon-centered radical. osti.gov This process relieves the significant strain of the three-membered ring. The resulting intermediate is a distonic radical cation, where the charge and the radical are separated within the same molecule. Specifically, the positive charge remains on the nitrogen atom, forming an iminium ion, while the radical is located at the terminal carbon of the newly opened propyl chain.
For this compound, the analogous process would involve the formation of the N,N-dipropylcyclopropanaminium radical cation, which then rearranges to the corresponding 3-(N,N-dipropyliminio)propane-1-radical cation. The stability of this carbon-centered radical intermediate is a key driver for the reaction and influences the subsequent reaction pathways. In the context of enzyme inhibition, for instance, it is this carbon-centered radical that is proposed to covalently modify the active site of enzymes like monoamine oxidase. osti.gov
In addition to radical cations, reactions of cyclopropylamines can also proceed through cationic intermediates under acidic conditions. Protonation of the nitrogen atom can be followed by a ring-opening event, although this is generally less favorable than the radical cation pathway unless promoted by specific reagents or catalysts. nih.gov The nature of the substituents on the nitrogen, in this case, the two propyl groups, influences the stability and reactivity of these intermediates. The electron-donating nature of the alkyl groups can stabilize the aminium radical cation, affecting the kinetics of its formation and subsequent rearrangement. In some cases, particularly in the presence of strong nucleophiles, the reaction may proceed through a concerted mechanism where bond-breaking and bond-forming occur simultaneously, avoiding the formation of a discrete intermediate.
Transition State Analysis in Cyclopropanation and Ring-Opening
Transition state analysis provides crucial information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. For reactions involving this compound, the most relevant transition states are those associated with its formation (cyclopropanation) and its characteristic ring-opening reactions.
While the direct cyclopropanation to form this compound is not extensively detailed in the provided context, general principles of cyclopropanation can be applied. The transition state for the addition of a carbene or carbenoid to an enamine precursor would involve a concerted or stepwise approach of the carbene to the double bond, with the geometry of the transition state determining the stereochemical outcome.
More pertinent is the analysis of the transition state for the ring-opening of the cyclopropylamine. The ring-opening of the radical cation intermediate is a key step, and its transition state has been a subject of considerable interest. The transition state for this process involves the elongation of one of the C-C bonds of the cyclopropane (B1198618) ring. Computational studies on related systems suggest that the energy barrier for this ring-opening is relatively low, consistent with the high ring strain of the cyclopropane.
In acid-catalyzed ring-opening reactions, the nature of the transition state can be described as either SN1-like or SN2-like. nih.gov In an SN1-like mechanism, the transition state would involve significant charge separation, with the C-C bond of the ring being substantially broken and a partial positive charge developing on the carbon atom. This pathway would be favored by substituents that can stabilize a carbocation. In an SN2-like mechanism, the transition state involves the concerted attack of a nucleophile as the ring opens. The stereochemical outcome of the reaction provides evidence for the nature of the transition state; an SN2-like pathway typically results in inversion of stereochemistry at the site of attack. For this compound, the specific pathway would depend on the reaction conditions, including the nature of the acid and any nucleophiles present.
Role of Catalysis in Directing Reaction Selectivity and Pathway
Catalysis plays a pivotal role in controlling the reactivity of molecules like this compound, enabling reactions to proceed under milder conditions and directing the outcome towards a specific product. Both metal-based and organocatalytic systems, as well as photoredox catalysis, can be employed to influence the reaction pathway and selectivity.
Photoredox catalysis is particularly relevant for initiating reactions of cyclopropylamines. nih.gov A photosensitizer, upon irradiation with visible light, can act as a single-electron oxidant to generate the N,N-dipropylcyclopropanaminium radical cation. This method provides a mild and efficient way to initiate the ring-opening cascade. The choice of photocatalyst can influence the efficiency of radical cation formation and subsequent reactions.
Metal catalysis can be employed in various transformations of cyclopropylamines. For instance, palladium catalysts are known to be effective in a variety of cross-coupling and ring-opening reactions. nih.gov While not specifically detailed for this compound in the provided information, it is plausible that a palladium catalyst could facilitate the ring-opening and subsequent coupling with a suitable partner. The ligand on the metal center is crucial for controlling the selectivity of these reactions. Chiral catalysts can be used to achieve enantioselective ring-opening, leading to the formation of chiral products from a prochiral or racemic starting material. scispace.comnih.gov
Acid catalysis can also direct the reaction pathway. In the presence of a Brønsted or Lewis acid, the nitrogen atom of this compound can be protonated or coordinated to the Lewis acid. nih.govstackexchange.comresearchgate.netrsc.org This activation can facilitate nucleophilic attack and ring-opening. The choice of acid and solvent can influence whether the reaction proceeds through an SN1-like or SN2-like mechanism, thereby controlling the regioselectivity and stereoselectivity of the product. For example, a strong, non-nucleophilic acid might favor the formation of a carbocationic intermediate, while a weaker acid in the presence of a strong nucleophile would likely promote a more concerted SN2-type process.
The table below summarizes the role of different catalytic approaches in the reactions of cyclopropylamines.
| Catalyst Type | Role in Reaction | Potential Outcome for this compound |
| Photoredox Catalyst | Single-electron transfer to form aminium radical cation | Initiation of radical ring-opening |
| Metal Catalyst (e.g., Pd) | Facilitates ring-opening and cross-coupling | Formation of functionalized, ring-opened products |
| Chiral Catalyst | Enantioselective ring-opening | Synthesis of enantioenriched products |
| Acid Catalyst | Activation of the amine for nucleophilic attack | Controlled ring-opening via SN1-like or SN2-like pathways |
Stereochemical Course of Reactions
The stereochemical course of a reaction describes the three-dimensional arrangement of atoms in the products relative to the reactants. For reactions involving a chiral center, such as a substituted cyclopropane, understanding the stereochemical outcome is crucial. While this compound itself is achiral, if the cyclopropane ring were to bear additional substituents, it could be chiral. Furthermore, reactions of this compound can generate new stereocenters.
In reactions that proceed through a planar intermediate, such as a carbocation, any stereochemical information from the starting material is often lost, leading to a racemic mixture of products. However, in many reactions of cyclopropylamines, the stereochemistry is retained or inverted in a predictable manner.
For instance, in a concerted SN2-like ring-opening, the nucleophile attacks from the side opposite to the breaking bond, leading to an inversion of configuration at the carbon being attacked. If the reaction proceeds through a radical mechanism, the stereochemical outcome can be more complex. The initially formed carbon-centered radical may or may not retain its stereochemistry before reacting further.
The stereospecificity of cyclopropanation reactions is also a key consideration. Many methods for forming cyclopropanes are stereospecific, meaning that a cis-alkene will give a cis-cyclopropane and a trans-alkene will give a trans-cyclopropane. This is because the addition of the carbene to the alkene occurs in a single, concerted step.
In the context of enantioselective catalysis, a chiral catalyst can differentiate between two enantiotopic faces of a prochiral starting material or two enantiomers in a racemic mixture. scispace.comnih.gov This allows for the synthesis of a single enantiomer of a chiral product, which is of great importance in the pharmaceutical and fine chemical industries. For example, an enantioselective ring-opening of a substituted analogue of this compound could be used to produce a specific stereoisomer of a gamma-aminobutyric acid (GABA) derivative. scispace.com
Evidence for Radical Mechanisms in Cyclopropanamine Transformations
There is substantial evidence supporting the involvement of radical intermediates in the transformations of cyclopropylamines, including this compound. osti.govnih.govbeilstein-journals.org The primary evidence comes from a combination of experimental techniques and product analysis.
Electron Spin Resonance (ESR) Spectroscopy: This is one of the most direct methods for detecting and characterizing radical species. ESR studies have been instrumental in identifying the formation of aminium radical cations from cyclopropylamines and their subsequent rearrangement to carbon-centered radicals. osti.govacs.orgacs.org The hyperfine coupling constants observed in the ESR spectra provide detailed information about the structure of the radical and the distribution of the unpaired electron.
Product Analysis: The nature of the products formed in a reaction can provide strong circumstantial evidence for a radical mechanism. For example, the selective cleavage of the cyclopropyl (B3062369) group from N-cyclopropyl-N-alkylanilines during nitrosation is best explained by the formation of an aminium radical cation, followed by ring-opening to a carbon-centered radical which is then trapped. nih.gov The formation of products resulting from the attack at a carbon atom rather than the nitrogen is also indicative of a radical ring-opening mechanism. osti.gov
Trapping Experiments: The use of radical trapping agents can provide further evidence for the presence of radical intermediates. A compound known to react rapidly with radicals is added to the reaction mixture. If the expected trapped product is observed, it supports the existence of a radical pathway.
Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation potential of a molecule. The relatively low oxidation potential of many amines, including cyclopropylamines, is consistent with their ability to undergo single-electron transfer to form radical cations under mild conditions.
The propensity of this compound to undergo single-electron transfer to form a radical cation, which then rapidly rearranges via ring-opening, is a central theme in its reactivity. This radical pathway is particularly important in biochemical contexts, such as the mechanism-based inactivation of enzymes, and in synthetic transformations initiated by photoredox catalysis.
Advanced Synthetic Applications of Cyclopropanamine Building Blocks
Use in the Construction of Complex Organic Scaffolds
Cyclopropanamines, including N,N-dipropylcyclopropanamine, serve as versatile building blocks in the synthesis of complex organic scaffolds. The inherent ring strain of the cyclopropyl (B3062369) group imparts unique reactivity, making it a valuable synthon for accessing diverse molecular architectures. General methods for the synthesis of cyclopropanes, which can be adapted to produce aminocyclopropanes, include intramolecular displacement reactions and transition-metal-catalyzed olefin functionalization with diazoacetonitriles. nih.gov The presence of the dipropylamino group in this compound introduces a nucleophilic nitrogen center, which can participate in a variety of bond-forming reactions.
One key application of cyclopropanamines is in the synthesis of substituted cyclopropanes, which are attractive structural units found in numerous natural products and biologically active compounds. nih.gov For instance, the development of a base-promoted synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles proceeds via a Michael-initiated ring closure, showcasing a tandem Michael-type addition followed by intramolecular cyclization. nih.gov Although not specifically detailing the use of this compound, this methodology highlights the potential for cyclopropanamine derivatives to act as precursors to highly functionalized cyclopropane (B1198618) systems.
Furthermore, cyclopropylamines are utilized in the preparation of more elaborate structures. For example, the synthesis of trans-2-substituted-cyclopropylamines can be achieved from readily available α-chloroaldehydes. chemrxiv.org This method involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine (B47189) product. chemrxiv.org Such approaches provide a pathway to diastereoselectively substituted cyclopropanamines that can be further elaborated into complex molecular frameworks. The reactivity of the amino group allows for subsequent modifications, such as acylation or alkylation, to build upon the cyclopropane core.
Strategies for Conformational Restriction in Molecular Design via the Cyclopropyl Group
The cyclopropyl group is a well-established bioisostere for other functionalities and is widely employed in medicinal chemistry to impart conformational rigidity to molecules. nbinno.comnih.gov The compact and strained nature of the three-membered ring restricts the rotational freedom of appended substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nbinno.com In the context of this compound, the cyclopropyl ring locks the spatial orientation of the dipropylamino group relative to the rest of the molecule.
The strategic incorporation of cyclopropane rings is a testament to the power of chemical innovation in drug discovery. nbinno.com While specific studies on this compound in this context are not available, the principles derived from other cyclopropylamine-containing compounds are directly applicable. The rigid scaffold provided by the cyclopropylamine core can be exploited to design novel therapeutic agents with improved potency and selectivity.
Cyclopropanamines in the Synthesis of N-Heterocyclic Compounds
Cyclopropanamines are valuable precursors for the synthesis of various N-heterocyclic compounds due to the unique reactivity of the strained ring. The ring-opening reactions of cyclopropylamines can be triggered by various reagents, leading to the formation of larger, nitrogen-containing ring systems. This strategy provides access to a diverse range of heterocyclic scaffolds that are of significant interest in medicinal and materials chemistry.
While direct examples involving this compound are scarce, related chemistries of cyclopropylamines demonstrate their utility. For instance, the palladium-catalyzed C–N bond formation to synthesize N-arylcyclopropylamines opens up avenues for further transformations. researchgate.net These N-aryl derivatives can potentially undergo intramolecular cyclization reactions to form fused heterocyclic systems.
The development of annulation reactions to construct complex molecules is a cornerstone of organic synthesis. A convenient and efficient method for the synthesis of dinitrile-substituted cyclopropanes has been developed, which has been applied to the synthesis of the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold. nih.gov This demonstrates how a functionalized cyclopropane can serve as a linchpin for the construction of bicyclic nitrogen heterocycles. The inherent reactivity of the cyclopropylamine moiety in this compound suggests its potential as a starting material for similar transformations, leading to novel heterocyclic structures.
Development of Novel Chemical Methodologies Utilizing Cyclopropanamine Reactivity
The unique electronic and steric properties of cyclopropanamines continue to inspire the development of new synthetic methodologies. The strain energy of the cyclopropane ring can be harnessed to drive chemical transformations that would otherwise be difficult to achieve. Researchers are actively exploring new reactions that exploit the reactivity of the C-C and C-N bonds of the cyclopropylamine core.
An expedient synthesis of cyclopropane β-amino acid derivatives has been reported from readily accessible cyclopropanone (B1606653) surrogates. nih.gov This process involves the olefination of 1-sulfonylcyclopropanols to form highly electrophilic alkylidenecyclopropanes, which then undergo a telescopic aza-Michael reaction. nih.gov This methodology allows for the rapid production of highly enantioenriched β-amino acid derivatives and peptidomimetics. nih.gov While this example does not directly involve a pre-formed cyclopropanamine, it highlights the synthetic utility of the cyclopropane ring in constructing valuable amino acid analogs.
Furthermore, the development of catalytic systems for the synthesis of cyclopropanes is an active area of research. rsc.org Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide leads to the formation of methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org Such catalytic methods provide efficient access to functionalized cyclopropanamines that can be used in a variety of synthetic applications. The ongoing exploration of the reactivity of compounds like this compound is expected to lead to the discovery of new and innovative chemical transformations.
Future Research Directions and Emerging Trends in N,n Dipropylcyclopropanamine Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. rsc.orgbenthamdirect.com Future investigations into the synthesis of N,N-dipropylcyclopropanamine are expected to move beyond classical approaches, such as the reductive amination of cyclopropanecarboxaldehyde (B31225) with dipropylamine (B117675) or the alkylation of cyclopropylamine (B47189), which often suffer from issues like low atom economy and the use of harsh reagents. acs.org
Emerging strategies are likely to focus on catalytic processes that offer higher efficiency and selectivity. For instance, transition-metal-catalyzed methods, which have revolutionized amine synthesis, present significant opportunities. rsc.org Palladium-catalyzed C-N cross-coupling reactions, for example, could provide a direct route by coupling a cyclopropyl (B3062369) halide or triflate with dipropylamine. researchgate.net Furthermore, copper-catalyzed three-component reactions involving a cyclopropene (B1174273), an organoboron reagent, and an aminating agent could be adapted to construct the this compound framework with high control. rsc.org
A critical area for development will be the alignment with green chemistry principles. rsc.org This includes exploring one-pot procedures that minimize waste-generating workup and purification steps. nih.gov Another avenue involves the use of biocatalysis or chemoenzymatic strategies, which can offer high stereoselectivity under mild conditions. nih.gov The development of continuous-flow microreaction systems, which have been shown to improve the yield and safety of cyclopropylamine synthesis, represents a scalable and efficient future manufacturing process. acs.org Research into syntheses from renewable resources or via more atom-economical pathways like the Kulinkovich reaction applied to amides will also be pivotal. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of specific catalysts (e.g., Pd, Cu-based) for coupling dipropylamine with cyclopropyl precursors. researchgate.netrsc.org |
| Green Chemistry Approaches | Reduced waste, lower environmental impact, improved safety. | One-pot reactions, use of sustainable solvents, biocatalysis. rsc.orgnih.gov |
| Flow Chemistry | Enhanced safety, scalability, improved reaction control and yield. | Optimization of reaction conditions (temperature, residence time) in microreactors. acs.org |
| Novel Precursor Methods | Access from readily available or renewable starting materials. | Adaptation of methods like Kulinkovich or Simmons-Smith reactions for N,N-dipropyl substitution. nih.gov |
Investigation of Undiscovered Reactivity Modes
The unique structure of this compound, combining a strained three-membered ring with a tertiary amine, suggests a rich and largely unexplored reactivity profile. The cyclopropane (B1198618) ring is known to exhibit reactivity similar to a carbon-carbon double bond, being susceptible to ring-opening reactions driven by the release of inherent ring strain. longdom.orgnih.govdalalinstitute.com
Future research will likely probe the electrophilic and radical-mediated ring-opening of this compound. For example, treatment with superacids could lead to the formation of dicationic intermediates, which could be trapped by various nucleophiles, a process that has been observed for other cyclopropylamines like tranylcypromine. nih.gov This could provide a pathway to 1,3-difunctionalized propane (B168953) derivatives. Oxidative radical ring-opening, perhaps initiated by metal-based oxidants, could generate carbon-centered radicals for subsequent cyclization or addition reactions, offering novel routes to complex molecular scaffolds. beilstein-journals.org
The nitrogen atom's lone pair also offers a handle for unique transformations. While its nucleophilicity is standard, its oxidation to a nitrogen-centered radical cation could trigger ring-opening, a key mechanism in the biological activity of some cyclopropylamine-containing enzyme inhibitors. researchgate.net Additionally, the nitrosation of cyclopropylamines can lead to the formation of intriguing intermediates like cyclopropyldiazonium ions, which could undergo rearrangement or trapping to yield novel products. researchgate.net The potential for this compound to participate as a three-carbon component in [3+2] photocycloaddition reactions with olefins is another exciting avenue that could lead to the construction of complex five-membered rings. rsc.org
Advancements in Stereoselective Synthesis of this compound Derivatives
The introduction of stereocenters into molecular structures is of paramount importance, particularly in medicinal chemistry, where enantiomers often exhibit vastly different biological activities. rsc.org The synthesis of chiral, enantioenriched derivatives of this compound is a significant future research direction. As the parent molecule is achiral, stereoselectivity must be introduced by creating derivatives with substituents on the cyclopropane ring.
Future efforts will focus on asymmetric cyclopropanation as a key strategy. This could involve the reaction of an olefin with a diazo compound in the presence of a chiral catalyst, such as ruthenium or copper complexes, to build the chiral cyclopropane core. rsc.orgchemistryviews.org The subsequent introduction of the N,N-dipropylamino group would complete the synthesis. An alternative is the stereoselective functionalization of a pre-formed cyclopropene. nih.gov
Chemoenzymatic methods, which combine the power of enzymatic catalysis with traditional organic synthesis, offer another powerful tool. nih.govbohrium.com Engineered enzymes could be used to perform highly diastereo- and enantioselective cyclopropanation reactions to create chiral keto-functionalized cyclopropanes, which can then be converted to the corresponding amines. Furthermore, the development of asymmetric N-acyliminium ion cyclizations could provide routes to complex heterocyclic systems incorporating the chiral this compound motif. researchgate.net
| Stereocenter Location | Asymmetric Strategy | Potential Catalyst/Method |
| On the cyclopropane ring | Asymmetric cyclopropanation of olefins | Chiral Ruthenium(II)-phenyloxazoline complexes. chemistryviews.org |
| On the cyclopropane ring | Catalytic three-component cyclopropene alkenylamination | Copper-bisphosphine ligand complexes. rsc.org |
| On the cyclopropane ring | Chemoenzymatic synthesis | Engineered myoglobin (B1173299) biocatalysts with diazoketone reagents. nih.gov |
| Adjacent to the nitrogen | Nickel-catalyzed enantioconvergent substitution | Nickel-diamondphos complexes with alkylzinc nucleophiles. nih.gov |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating chemical discovery. For this compound, where experimental data is scarce, theoretical calculations can provide invaluable predictive insights to guide laboratory efforts.
High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the fundamental properties of the molecule. This includes determining the conformational landscape, rotational barriers, and vibrational frequencies, as has been done for the parent cyclopropylamine. tandfonline.comaip.orgnih.gov Such studies can help rationalize its spectroscopic characteristics and predict its behavior in different environments.
Furthermore, computational modeling can be instrumental in exploring potential reaction mechanisms. For instance, calculating the activation energies for various potential ring-opening pathways (e.g., electrophilic vs. radical) can predict which reaction conditions are most likely to be successful. nih.gov In the context of designing new catalysts for the stereoselective synthesis of its derivatives, computational docking and transition state modeling can help in the rational design of chiral ligands that will maximize enantioselectivity. This integrated approach minimizes the trial-and-error nature of experimental work, saving time and resources.
Potential for Advanced Materials Chemistry (focused on chemical properties and synthesis routes)
While the applications of cyclopropylamines have traditionally been in pharmaceuticals and agrochemicals, their unique structural features suggest potential in the realm of advanced materials chemistry. longdom.org The rigid and strained cyclopropane ring, when incorporated into a polymer backbone, could impart unique mechanical and thermal properties.
Future research could explore the use of this compound derivatives as monomers for polymerization. The amine functionality provides a reactive handle for incorporation into polymers like polyamides or polyurethanes. The synthesis of bifunctional derivatives, for example, carrying a polymerizable group on one of the propyl chains or the cyclopropane ring, would be a key first step. The resulting polymers could exhibit enhanced rigidity and thermal stability due to the presence of the cyclopropane units.
Another potential application lies in the development of specialty coatings and functional surfaces. The amine group can be used to anchor the molecule to a surface, while the dipropyl and cyclopropyl groups could modify surface properties such as hydrophobicity or adhesion. The inherent reactivity of the cyclopropane ring could also be exploited for post-deposition modification or cross-linking of the material, creating robust and durable films. longdom.org The synthesis of these materials would rely on developing routes to appropriately functionalized this compound precursors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N,N-dipropylcyclopropanamine, and how can reaction parameters influence yield and selectivity?
- Methodological Answer : The synthesis typically involves alkylation of cyclopropanamine with propyl halides or via reductive amination using cyclopropanecarbaldehyde and propylamine derivatives. Optimizing solvent polarity (e.g., dichloromethane or THF) and catalysts (e.g., sodium triacetoxyborohydride for reductive amination) can enhance regioselectivity. Reaction monitoring via TLC or GC-MS is critical to avoid over-alkylation. Structural validation through H/C NMR and high-resolution mass spectrometry (HRMS) is essential, as demonstrated for related cyclopropanamine derivatives .
Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?
- Methodological Answer : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Quality control requires analytical HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm. Certificates of Analysis (COA) should report ≥95% purity, supported by H NMR integration and absence of secondary peaks. Safety Data Sheets (SDS) must be reviewed for handling protocols, as outlined for structurally similar amines .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies N-H and C-N stretches (3200–3400 cm and 1250–1350 cm, respectively). H NMR reveals cyclopropane ring protons as multiplet signals (δ 0.5–1.5 ppm) and propyl group resonances (δ 1.0–1.6 ppm for CH, δ 2.2–2.8 ppm for N-CH). Gas chromatography coupled with nitrogen-phosphorus detection (GC-NPD) is optimal for detecting amine impurities at trace levels .
Advanced Research Questions
Q. How can in vitro models be designed to evaluate the neuropharmacological activity of this compound?
- Methodological Answer : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are suitable for assessing cytotoxicity (via MTT assay) and receptor binding (e.g., radioligand displacement assays for monoamine transporters). Dose-response studies should include positive controls (e.g., imipramine for monoamine reuptake inhibition) and negative controls (vehicle-only treatments). Statistical power analysis, as per NIH preclinical guidelines, ensures reproducibility .
Q. How should researchers resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Systematic solubility studies under controlled temperature (20–25°C) and pH (4–10) using shake-flask or UV-spectrophotometric methods. For aqueous solubility, employ co-solvents like DMSO (<1% v/v) to avoid micelle formation. Conflicting data may arise from residual salts or isomerization; thus, HPLC-UV purity checks post-solubility testing are critical. Reference protocols from nitrosamine stability studies can guide experimental design .
Q. What strategies prevent N-nitrosamine formation during storage and handling of this compound?
- Methodological Answer : Store the compound in amber vials under inert gas (N or Ar) at –20°C to minimize exposure to nitrosating agents (e.g., NO). Avoid contact with secondary amines or nitrite-containing reagents. Regular testing via LC-MS/MS for nitrosamine contamination (detection limit ≤0.03 ppm) is recommended, following EMA and APIC guidelines .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the cyclopropane ring or propyl chains via site-selective functionalization. Assess biological activity changes using standardized assays (e.g., enzyme inhibition kinetics). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors. Cross-validate computational results with experimental IC values .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting cytotoxicity results of this compound in different cell lines?
- Methodological Answer : Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media). Replicate experiments with independent batches of the compound to rule out impurity effects. Meta-analysis of dose-response curves using nonlinear regression (e.g., GraphPad Prism) identifies outliers. Cross-reference with toxicity databases (e.g., PubChem BioAssay) for consistency .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer : Use mixed-effects models to account for inter-experiment variability. For EC/IC calculations, apply four-parameter logistic curves (4PL) with bootstrap confidence intervals. Report p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction). Transparent reporting per ARRIVE guidelines ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
